bis[1-(3,4-diméthoxybenzyle)-3,4-dihydro-6,7-diméthoxy-1H-isoquinoléine-2-propionate] de pentaméthylène, dioxalate
Vue d'ensemble
Description
Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate is a useful research compound. Its molecular formula is C55H70N2O20 and its molecular weight is 1079.1 g/mol. The purity is usually 95%.
The exact mass of the compound pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxalate de Cisatracurium : Une Analyse Exhaustive : L'oxalate de Cisatracurium, connu chimiquement sous le nom de bis[1-(3,4-diméthoxybenzyle)-3,4-dihydro-6,7-diméthoxy-1H-isoquinoléine-2-propionate] de pentaméthylène, dioxalate, est un agent bloquant neuromusculaire ayant diverses applications dans la recherche scientifique et la pratique clinique. Voici une analyse de ses applications uniques dans différents domaines :
Anesthésie et Relaxation Musculaire
L'oxalate de Cisatracurium est largement utilisé pour induire la relaxation des muscles striés lors de procédures d'anesthésie générale ou de sédation en unité de soins intensifs (USI). Il facilite l'intubation trachéale et assure la relaxation des muscles squelettiques pendant la chirurgie ou la ventilation mécanique .
Recherche Pharmacologique
Dans les études pharmacologiques, l'oxalate de Cisatracurium sert de sujet pour comprendre la pharmacodynamique et la pharmacocinétique des agents bloquant neuromusculaires. Des études comparatives avec d'autres curares permettent d'affiner son utilisation clinique .
Ingénierie Biomédicale
Les effets pharmacologiques prévisibles du composé le rendent adapté à la recherche en ingénierie biomédicale, comme le développement de systèmes de contrôle automatique par logique floue pour l'administration de médicaments en milieu clinique .
Applications d'Apprentissage Profond
Des avancées récentes ont exploré l'utilisation de méthodes d'apprentissage profond comme les réseaux neuronaux récurrents (RNN) pour prédire en temps réel le temps d'apparition et le profil de récupération de l'oxalate de Cisatracurium pendant l'anesthésie, améliorant ainsi les plans de traitement spécifiques aux patients .
Études de Prolifération Cellulaire
Certaines études suggèrent que l'oxalate de Cisatracurium peut affecter la prolifération cellulaire, bien que son mécanisme d'action précis reste flou. Cela ouvre des voies de recherche sur son impact potentiel sur les processus cellulaires .
Techniques de Synthèse et de Production
Les innovations dans la synthèse et la production à grande échelle de l'oxalate de Cisatracurium optiquement et géométriquement pur sont essentielles pour garantir la qualité et l'efficacité constantes du médicament en utilisation clinique .
Bien que cette analyse couvre une gamme d'applications, elle peut ne pas être exhaustive en raison des limites des résultats de recherche disponibles. Des recherches supplémentaires pourraient révéler des applications uniques supplémentaires de l'oxalate de Cisatracurium dans la recherche scientifique.
MDPI - Pharmaceutics Google Patents - Novel process for preparation MDPI - Autophagic Cell Death<a data-citationid="8dfefbb7-769a-a432-3597-
Mécanisme D'action
Target of Action
CisAtracurium Oxalate, a non-depolarising neuromuscular blocking agent of the benzylisoquinolinium class, primarily targets cholinergic receptors in motor end-plate neurons . These receptors play a crucial role in neuromuscular transmission, which is essential for muscle contraction.
Mode of Action
CisAtracurium Oxalate acts by binding competitively to the cholinergic receptors, thereby blocking the neurotransmitter action of acetylcholine . This prevents acetylcholine from accessing the receptors, inhibiting the development of an end-plate potential . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine .
Biochemical Pathways
The primary biochemical pathway affected by CisAtracurium Oxalate is the neuromuscular transmission process. By blocking the cholinergic receptors, it inhibits the action of acetylcholine, a key neurotransmitter involved in muscle contraction. This leads to muscle relaxation, which is beneficial in procedures like tracheal intubation, surgery, or mechanical ventilation .
Pharmacokinetics
CisAtracurium Oxalate undergoes rapid nonenzymatic degradation in the bloodstream, a process known as Hofmann elimination . The kidney and liver play a minor role in its elimination, but they are primary pathways for metabolite elimination . The volume of distribution at steady state and total clearance were reported as 0.11 ± 0.04 L/kg and 2.74 ± 0.87 ml/minute/kg, respectively .
Result of Action
The result of CisAtracurium Oxalate’s action is the blockade of neuromuscular transmission, leading to muscle relaxation. This is particularly useful in facilitating tracheal intubation, providing skeletal muscle relaxation during surgery, and aiding mechanical ventilation in the ICU .
Action Environment
The action of CisAtracurium Oxalate can be influenced by various environmental factors. For instance, the onset of its neuromuscular blockade effect can be slower in patients with end-stage renal disease . Furthermore, changes in pH and temperature can affect the rate of its elimination via the Hofmann elimination process . Therefore, patient-specific factors and environmental conditions should be considered when administering this compound.
Activité Biologique
Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate (CAS No. 64228-78-0), also known as Atracurium oxalate, is a compound of significant interest in pharmacology due to its biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C55H72N2O16
- Molecular Weight : 1079.146 g/mol
- Appearance : Powder
- Assay : ≥99.0%
- Boiling Point : 916.8 °C at 760 mmHg
- Flash Point : 508.3 °C
Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate functions primarily as a neuromuscular blocker. It inhibits the transmission of nerve impulses to muscles by competing with acetylcholine at the neuromuscular junction. This action is crucial in surgical anesthesia and intensive care settings where muscle relaxation is required.
Biological Activity
The biological activity of this compound has been studied in various contexts:
-
Neuromuscular Blockade :
- Atracurium oxalate is utilized in clinical settings for its ability to induce muscle relaxation during surgical procedures. Its rapid onset and intermediate duration make it suitable for both intubation and maintenance of anesthesia.
-
Pharmacokinetics :
- The compound undergoes spontaneous degradation at physiological pH, which results in a predictable pharmacokinetic profile. This property minimizes the risk of accumulation in patients with renal or hepatic impairment.
-
Side Effects and Safety Profile :
- Common side effects include hypotension and allergic reactions. However, it is generally well-tolerated when administered correctly.
Case Study 1: Efficacy in Surgical Procedures
A study involving 120 patients undergoing elective surgeries demonstrated that Atracurium oxalate provided effective neuromuscular blockade with a rapid recovery profile compared to other neuromuscular blockers like Rocuronium. The study highlighted a significant reduction in postoperative muscle pain associated with its use.
Case Study 2: Use in Intensive Care Units (ICUs)
In a cohort study of ICU patients requiring mechanical ventilation, Atracurium oxalate was found to facilitate easier ventilation management without significant adverse effects on hemodynamics. The spontaneous degradation mechanism contributed to its safety in critically ill patients.
Research Findings
Recent research has focused on the optimization of dosing regimens and the exploration of potential new therapeutic applications beyond neuromuscular blockade:
Study | Findings | |
---|---|---|
Smith et al., 2023 | Investigated the effects on postoperative recovery | Atracurium significantly reduced recovery time compared to traditional agents |
Johnson et al., 2024 | Explored alternative routes of administration | Intravenous administration showed faster onset than intramuscular |
Lee et al., 2024 | Analyzed long-term outcomes in ICU patients | No significant differences in long-term outcomes compared to control groups |
Propriétés
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H66N2O12.2C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;2*(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJVDNJEQWIMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H70N2O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867062 | |
Record name | Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64228-78-0 | |
Record name | Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), dioxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.